4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives have a wide range of biological activities . They have been extensively investigated for their therapeutic applications as drugs .
Mode of Action
It is known that 1,2,4-triazole derivatives interact with biological receptors through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antitubercular activities .
Action Environment
It is known that the compound is soluble in water, ethanol, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of ethyl hydrazinecarbothioamide with formic acid under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Complexation: The compound can form coordination complexes with metal ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Disulfides.
Substitution: N-alkyl or N-acyl derivatives.
Complexation: Metal complexes with enhanced stability and biological activity.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethyl group, which can influence its lipophilicity and, consequently, its biological activity. This structural variation can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds .
Properties
IUPAC Name |
4-amino-3-ethyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-2-3-6-7-4(9)8(3)5/h2,5H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJQUZUFQOQBNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361433 | |
Record name | 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20939-16-6 | |
Record name | 4-Amino-5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20939-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 166131 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020939166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20939-16-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol a useful starting material in organic synthesis?
A1: this compound possesses several reactive functional groups, including an amino group (-NH2) and a thiol group (-SH), making it a versatile building block in organic synthesis []. This unique arrangement allows for various chemical transformations. For instance, it can react with hydrazonoyl halides, leading to the formation of triazolo[3,4-b][1,3,4]thiadiazines and triazolo[4,3-b][1,2,4,5]tetrazines []. These heterocyclic compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry.
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